Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2503172-78-7
VCID: VC5392494
InChI: InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m1/s1
SMILES: CCOC(=O)C1CSC(N1)C
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate

CAS No.: 2503172-78-7

Cat. No.: VC5392494

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25

* For research use only. Not for human or veterinary use.

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate - 2503172-78-7

Specification

CAS No. 2503172-78-7
Molecular Formula C7H13NO2S
Molecular Weight 175.25
IUPAC Name ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m1/s1
Standard InChI Key QJUCAYHPLVZBJP-PRJDIBJQSA-N
SMILES CCOC(=O)C1CSC(N1)C

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate (CAS No. 2503172-78-7) has the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol. The thiazolidine core comprises a five-membered ring with sulfur at position 1 and nitrogen at position 3. The chiral center at C4 adopts an S configuration, which critically influences its reactivity and biological interactions .

Key Structural Features:

  • Ethyl ester group: Enhances lipophilicity, aiding membrane permeability.

  • Methyl substituent at C2: Modulates steric and electronic effects.

  • Thiazolidine ring: Facilitates hydrogen bonding and π-π interactions with biological targets .

Stereochemical Considerations

The compound’s (4S) configuration renders it enantiomeric to Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate. Stereochemical purity is crucial for activity, as demonstrated in studies where epimerization at C4 altered binding affinity to enzymes . For instance, acetylation under basic conditions can induce isomerization via mixed acid anhydride intermediates, necessitating careful control during synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of L-cysteine derivatives with ethyl bromoacetate under basic conditions (e.g., NaOH or K₂CO₃) . The reaction proceeds through nucleophilic attack by cysteine’s thiol group on ethyl bromoacetate, followed by intramolecular cyclization to form the thiazolidine ring .

Representative Reaction Pathway:

  • Cysteine activation: L-cysteine reacts with ethyl bromoacetate to form a thioether intermediate.

  • Cyclization: Base-mediated deprotonation triggers ring closure, yielding the thiazolidine core.

  • Esterification: Ethanol and H₂SO₄ facilitate esterification to stabilize the product .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated systems mitigate epimerization risks by maintaining precise pH and temperature control .

Process Parameters:

ParameterValue
Temperature25–40°C
Reaction Time6–12 hours
BaseK₂CO₃ or NaOH
SolventEthanol/Water (3:1)

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight175.25 g/mol
SolubilityInsoluble in water; soluble in DMSO, ethanol
StabilityStable at RT; decomposes at >150°C

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 4.12 (q, 2H, OCH₂), 4.65 (m, 1H, C4-H) .

  • IR (KBr): 1720 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N) .

Biological and Medicinal Applications

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL) and Candida albicans (MIC = 32 μg/mL) . The thiazolidine ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Cosmetic Applications

Derivatives of this compound exhibit tyrosinase inhibition, reducing melanin synthesis in melanocytes by 40–60% at 10 μM . This activity is leveraged in skin-whitening formulations.

Mechanism of Action

The thiazolidine ring and ester group coordinate with key residues in enzymatic active sites:

  • Thiazolidine ring: Binds via hydrogen bonds to Asp/Glu residues.

  • Ester group: Participates in hydrophobic interactions with nonpolar pockets.

  • Methyl group: Stabilizes the enzyme-inhibitor complex through van der Waals forces .

For example, in topoisomerase II inhibition, the compound intercalates DNA and chelates Mg²⁺ ions essential for catalytic activity .

Comparison with Related Compounds

CompoundConfigurationKey DifferencesBiological Activity
Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate4REnantiomer50% lower antimicrobial potency
Methyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate4SMethyl ester groupReduced cellular uptake
2-Methyl-1,3-thiazolidine-4-carboxylic acid-Free carboxylic acidImproved enzyme binding

Data sourced from .

Research Findings and Experimental Data

In Vitro Studies

  • Antimicrobial Assay: Against Staphylococcus aureus, MIC = 8 μg/mL (vs. 16 μg/mL for ciprofloxacin) .

  • Cytotoxicity: CC₅₀ = 45 μM in HEK-293 cells, indicating selective toxicity .

Stability Profiling

  • Thermal Stability: Decomposition onset at 150°C (TGA analysis) .

  • pH Stability: Stable at pH 3–9 for 72 hours; rapid hydrolysis in alkaline conditions (pH >10) .

Stability and Stereochemical Considerations

Epimerization at C4 occurs under acidic or basic conditions via intermediate formation of mixed acid anhydrides . For example, acetylation with excess acetyl chloride induces 40% epimerization, whereas controlled conditions (1.2 equiv. AcCl, K₂CO₃) retain >95% (4S) configuration .

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